molecular formula C15H16N4O2 B3507424 2-(phenoxymethyl)-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

2-(phenoxymethyl)-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B3507424
M. Wt: 284.31 g/mol
InChI Key: KIFXKFGKGQFISJ-UHFFFAOYSA-N
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Description

“2-(phenoxymethyl)-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one” is a compound that belongs to the [1,2,4]triazolo[1,5-a]pyrimidine class of compounds . This class of compounds is known to have a wide range of pharmacological activities such as anticancer, antimicrobial, anti-tubercular, CB2 cannabinoid agonists, feticide, and adenosine antagonists .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines can be achieved through various methods. One method involves the regioselective domino reaction of N-arylitaconimides with substituted 3-aminotriazoles . Another approach involves the oxidative cyclization of N-(2-pyridyl)amidines . The reaction pathway includes the conjugated aza-addition of the endo-nucleophilic center of triazole to imide, followed by the recyclization of the intermediate to triazolo[1,5-a]pyrimidine .


Chemical Reactions Analysis

The chemical reactions involving [1,2,4]triazolo[1,5-a]pyrimidines can vary depending on the substituents and reaction conditions. For instance, reactions of diastereochemically varied norbornene-condensed 2-thioxopyrimidin-4-ones with variously functionalized hydrazonoyl chlorides gave regioselectively angular norbornene-based [1,2,4]triazolo[4,3-a]pyrimidin-7(1H)-ones .

Future Directions

The [1,2,4]triazolo[1,5-a]pyrimidine class of compounds, to which “2-(phenoxymethyl)-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one” belongs, has shown potential in various areas of medicinal chemistry . Future research could focus on exploring the potential applications of this compound in different therapeutic areas, as well as optimizing its synthesis and characterizing its physical and chemical properties.

Properties

IUPAC Name

2-(phenoxymethyl)-5-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2/c1-2-6-11-9-14(20)19-15(16-11)17-13(18-19)10-21-12-7-4-3-5-8-12/h3-5,7-9H,2,6,10H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIFXKFGKGQFISJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)N2C(=N1)N=C(N2)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(phenoxymethyl)-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Reactant of Route 2
2-(phenoxymethyl)-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Reactant of Route 3
2-(phenoxymethyl)-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Reactant of Route 4
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2-(phenoxymethyl)-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Reactant of Route 5
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2-(phenoxymethyl)-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Reactant of Route 6
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2-(phenoxymethyl)-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

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